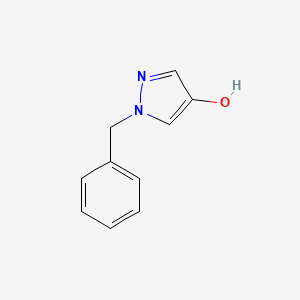

1-benzyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELUNASLYMZLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226989-35-1 | |

| Record name | 1-benzyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 1-benzyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates a robust and efficient two-step synthetic pathway, commencing with a cyclocondensation reaction to construct the core pyrazole scaffold, followed by a strategic decarboxylation to yield the target molecule. This guide is designed to be a practical resource for laboratory scientists, offering detailed experimental protocols, mechanistic insights, and comparative analysis of synthetic strategies. The content is grounded in established chemical principles and supported by references to authoritative scientific literature, ensuring both accuracy and practical applicability.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, influencing their binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacological activity.

The subject of this guide, 1-benzyl-1H-pyrazol-4-ol, is a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents. The presence of the N-benzyl group can enhance lipophilicity and introduce specific steric and electronic interactions, while the 4-hydroxyl group provides a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological receptors. Derivatives of 1-benzyl-1H-pyrazole have been investigated for their potential as kinase inhibitors and other therapeutic applications.[3]

This guide will provide a detailed exposition of a reliable synthetic route to this important molecule, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a laboratory setting.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-benzyl-1H-pyrazol-4-ol is most effectively achieved through a two-step sequence. This strategy leverages the classical Knorr pyrazole synthesis, a powerful and versatile method for constructing the pyrazole ring.[4]

The overall transformation can be visualized as follows:

Figure 1: High-level overview of the two-step synthesis of 1-benzyl-1H-pyrazol-4-ol.

Step 1: Cyclocondensation. The synthesis commences with the reaction of benzylhydrazine with a suitable three-carbon (C3) synthon. Diethyl (ethoxymethylene)malonate is an excellent choice for this role as it provides the necessary carbon backbone and functional groups to form the pyrazole ring with a hydroxyl group at the 4-position and a carboxylate at the 3-position. This reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol and water to afford the stable aromatic pyrazole ring.

Step 2: Decarboxylation. The resulting intermediate, ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate, is then subjected to decarboxylation to remove the ester group at the C-3 position. This is typically achieved by heating the intermediate under acidic or basic conditions, leading to the formation of the desired 1-benzyl-1H-pyrazol-4-ol.[5][6]

Comparative Analysis of Synthetic Strategies

While the proposed two-step synthesis is a robust and reliable method, it is instructive to consider alternative approaches to appreciate the rationale behind this choice.

| Strategy | Key Features | Advantages | Disadvantages |

| Two-Step Cyclocondensation-Decarboxylation (Proposed) | Reaction of benzylhydrazine with diethyl (ethoxymethylene)malonate followed by decarboxylation. | Readily available starting materials, well-established reaction type (Knorr synthesis), good control over regioselectivity. | Two distinct reaction steps are required. |

| Direct Synthesis from a 4-Hydroxy C3 Synthon | Cyclocondensation of benzylhydrazine with a C3 synthon already possessing a hydroxyl group and no carboxylate precursor. | Potentially a one-step synthesis. | The required C3 synthon may be less stable or not commercially available, potentially requiring its own multi-step synthesis. |

| Functionalization of a Pre-formed Pyrazole Ring | Starting with 1-benzyl-1H-pyrazole and introducing a hydroxyl group at the 4-position. | May be useful if 1-benzyl-1H-pyrazole is readily available. | Direct hydroxylation of the pyrazole ring at the 4-position can be challenging and may lack regioselectivity, often requiring multi-step functional group interconversions. |

The proposed two-step approach offers the most practical and efficient balance of starting material availability, reaction reliability, and control over the final product's structure.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and are intended to serve as a guide for the laboratory synthesis of 1-benzyl-1H-pyrazol-4-ol.

Step 1: Synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate

This procedure is adapted from a similar synthesis of a pyrazolin-5-one derivative.[7]

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of the pyrazole intermediate.

Materials and Reagents:

-

Benzylhydrazine

-

Diethyl (ethoxymethylene)malonate

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (HCl), concentrated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylhydrazine (1.0 eq) and deionized water.

-

To this solution, add potassium carbonate (1.0 eq) and stir until dissolved.

-

Add diethyl (ethoxymethylene)malonate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted starting materials.

-

Carefully acidify the aqueous layer to a pH of approximately 2 using concentrated hydrochloric acid. This will cause the product to precipitate.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oily solid.

-

Triturate the crude product with hexane to induce solidification.

-

Collect the solid by vacuum filtration and recrystallize from aqueous ethanol to afford pure ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate.

Expected Characterization Data for the Intermediate (based on a similar compound): [7]

-

¹H NMR (CDCl₃): δ 1.37 (t, 3H, -OCH₂CH ₃), 4.40 (q, 2H, -OCH ₂CH₃), 5.23 (s, 2H, -CH ₂Ph), 7.44 (m, 5H, Ar-H ), 7.73 (s, 1H, pyrazole H -5), 8.50 (br s, 1H, OH ).

Step 2: Synthesis of 1-Benzyl-1H-pyrazol-4-ol

This protocol is a general procedure for the decarboxylation of a pyrazole carboxylic acid.[5][6]

Reaction Scheme:

Figure 3: Decarboxylation of the pyrazole intermediate to the final product.

Materials and Reagents:

-

Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Place the ethyl 1-benzyl-4-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in a round-bottom flask.

-

Add a solution of aqueous acid (e.g., 20% H₂SO₄) or base (e.g., 10% NaOH).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If an acidic condition was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate). If a basic condition was used, acidify with an acid (e.g., HCl) to a neutral pH.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-1H-pyrazol-4-ol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization of 1-Benzyl-1H-pyrazol-4-ol

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectral data based on the analysis of structurally related compounds.[8]

Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₀N₂O

-

Molecular Weight: 174.20 g/mol

-

Appearance: Expected to be a solid at room temperature.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the benzylic CH₂ and multiplets for the aromatic protons), and signals for the pyrazole ring protons. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the benzyl group, and the carbon bearing the hydroxyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for 1-benzyl-1H-pyrazol-4-ol, a valuable building block in medicinal chemistry. The described methodology, based on the Knorr pyrazole synthesis followed by decarboxylation, offers a practical approach for researchers in the field. The provided experimental protocols, along with the discussion of synthetic strategy and characterization, are intended to facilitate the successful preparation of this important heterocyclic compound. The versatility of the pyrazole scaffold ensures that 1-benzyl-1H-pyrazol-4-ol will continue to be a relevant starting material for the discovery and development of new therapeutic agents.

References

- [Ce(L-Pro)2]2 (Oxa)

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.

- Synthesis of (a) 1-Benzyl-4-ethoxycarbonyl-3-pyrazolin-5-one. (n.d.). PrepChem.com.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (2006). Oriental Journal of Chemistry.

- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (n.d.).

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.).

- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (n.d.).

- 1-BENZYL-1H-PYRAZOLE | 10199-67-4. (n.d.). ChemicalBook.

- 1-Benzyl-4-iodo-1H-pyrazole 97 50877-42-4. (n.d.). Sigma-Aldrich.

- 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876. (n.d.). PubChem.

- 1-Benzyl-4-iodo-1H-pyrazole. (n.d.). Chem-Impex.

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Decarboxyl

- 1-Benzyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 6484676. (n.d.). PubChem.

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.).

- 1-BENZYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.).

- Application Notes and Protocols for the Synthesis of Pyrazole Derivatives

- Ethyl 1-benzyl-3-(4-fluorophenyl)

- Ethyl 1-benzyl-3-(4-bromophenyl)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 6484676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

1-benzyl-4-hydroxy-1H-pyrazole preparation

An In-Depth Technical Guide to the Synthesis of 1-benzyl-4-hydroxy-1H-pyrazole

Abstract

This technical guide provides a comprehensive, mechanistically-driven overview of a robust and efficient synthetic pathway for preparing 1-benzyl-4-hydroxy-1H-pyrazole, a pivotal building block in medicinal chemistry and materials science. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The primary synthetic strategy detailed involves a two-stage process: the initial formation of a 4-hydroxypyrazole core via the Japp-Klingemann reaction, followed by a selective N-benzylation. This guide offers detailed experimental protocols, expected quantitative outcomes, and visual diagrams of the reaction mechanisms and workflow to facilitate practical implementation.

Introduction

1.1 The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging in various biological interactions. The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of activities including anti-inflammatory, antiviral, and anticancer properties.[3]

1.2 Significance of 1-benzyl-4-hydroxy-1H-pyrazole

The title compound, 1-benzyl-4-hydroxy-1H-pyrazole, serves as a highly valuable intermediate in the synthesis of more complex molecular architectures. The benzyl group provides steric and electronic influence while also serving as a stable protecting group, and the hydroxyl moiety at the C4 position offers a reactive handle for further functionalization, such as etherification or coupling reactions. This combination makes it an essential precursor for developing novel pharmaceutical candidates and advanced organic materials.

1.3 Overview of Synthetic Strategies

The preparation of 1-benzyl-4-hydroxy-1H-pyrazole is most effectively achieved through a sequential, two-part synthetic approach. The logic of this strategy is to first construct the core heterocyclic system and then install the N-benzyl group.

-

Formation of the 4-Hydroxypyrazole Core: This foundational step involves the cyclocondensation reaction of a 1,3-dicarbonyl equivalent with a hydrazine source. The Japp-Klingemann reaction is a classic and highly reliable method for this transformation, utilizing an aryl diazonium salt and a β-ketoester to yield a hydrazone intermediate that readily cyclizes.[4]

-

N-Benzylation of the Pyrazole Ring: Following the formation of the 4-hydroxypyrazole, the final step is the attachment of the benzyl group to the N1 position of the pyrazole ring. This is typically accomplished via a nucleophilic substitution reaction using a benzyl halide and a suitable base.[5][6]

Synthesis of the 4-Hydroxypyrazole Core: A Mechanistic Approach

2.1 The Japp-Klingemann Reaction: Rationale and Mechanism

The Japp-Klingemann reaction provides a regioselective and high-yielding route to the hydrazone precursors necessary for pyrazole synthesis.[4] The choice of this reaction is predicated on its reliability and the commercial availability of the starting materials.

Causality Behind the Mechanism:

-

Deprotonation: The reaction initiates with the deprotonation of a β-ketoester, such as ethyl acetoacetate, at the acidic α-carbon. This step is crucial as it generates the required nucleophile (an enolate).

-

Azo Coupling: The generated enolate performs a nucleophilic attack on an aryl diazonium salt. This forms a transient azo compound.

-

Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, typically leading to the cleavage of the acyl group and formation of a more stable hydrazone.

-

Cyclization: The hydrazone then undergoes an intramolecular condensation. The terminal hydrazine nitrogen attacks the ketone carbonyl, followed by dehydration, to form the pyrazolone ring, which exists in tautomeric equilibrium with the desired 4-hydroxypyrazole.

Caption: Mechanism of 4-hydroxypyrazole formation.

N-Benzylation of the 4-Hydroxypyrazole Intermediate

3.1 Mechanistic Rationale: N-Alkylation

With the 4-hydroxypyrazole core synthesized, the final modification is the installation of the benzyl group. This is a standard N-alkylation, analogous to the Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Choice of Base: The acidity of the pyrazole N-H proton (pKa ≈ 14-15) dictates the choice of base.

-

Strong Bases (e.g., NaH): Sodium hydride provides rapid and irreversible deprotonation, forming the sodium pyrazolate salt. This is ideal for driving the reaction to completion but requires anhydrous conditions and careful handling.[6]

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are milder, safer to handle, and often sufficient for this transformation, especially in polar aprotic solvents like DMF or acetone.[5][7] They establish an equilibrium, which is pulled towards the product as the reaction proceeds.

-

-

Choice of Solvent: A polar aprotic solvent (e.g., DMF, acetonitrile, acetone) is preferred. These solvents are capable of solvating the cation of the base but do not interfere with the nucleophilicity of the pyrazolate anion, thus accelerating the Sₙ2 reaction.

Caption: Mechanism of the N-benzylation reaction.

Integrated Experimental Protocols & Workflow

The following protocols are presented as a cohesive workflow for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

4.1 Protocol I: Synthesis of Ethyl 2-diazo-3-oxobutanoate (Intermediate)

This diazo-transfer reaction is a common precursor step for the Japp-Klingemann reaction.

-

Reagents: Ethyl acetoacetate, p-toluenesulfonyl azide (or other diazo transfer agent), triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

Dissolve ethyl acetoacetate (1.0 eq) and TEA (3.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[8]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl azide (1.5 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.[8]

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-diazo-3-oxobutanoate as a yellow oil, which may be used in the next step without further purification.[8]

-

4.2 Protocol II: Synthesis of 4-Hydroxy-1H-pyrazole

-

Reagents: Ethyl 2-diazo-3-oxobutanoate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve ethyl 2-diazo-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.[9][10] The reaction is often exothermic.

-

After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 4-hydroxy-1H-pyrazole.

-

4.3 Protocol III: Synthesis of 1-benzyl-4-hydroxy-1H-pyrazole

-

Reagents: 4-Hydroxy-1H-pyrazole, sodium hydride (60% dispersion in mineral oil) or potassium carbonate, benzyl bromide, anhydrous N,N-dimethylformamide (DMF).

-

Procedure (using NaH):

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF.

-

Add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Add a solution of 4-hydroxy-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.[6]

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction carefully by slowly adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-hydroxy-1H-pyrazole.[5]

-

4.4 Overall Synthesis Workflow

Caption: High-level workflow for the synthesis.

Data Analysis and Characterization

5.1 Expected Yields and Purity

The following table summarizes typical yields for each stage of the synthesis. Actual yields may vary based on reaction scale, purity of reagents, and optimization of conditions.

| Step | Reaction Type | Starting Material(s) | Product | Typical Yield (%) |

| I | Diazo Transfer | Ethyl Acetoacetate | Ethyl 2-diazo-3-oxobutanoate | 75-90%[8] |

| II | Cyclocondensation | Ethyl 2-diazo-3-oxobutanoate, Hydrazine Hydrate | 4-Hydroxy-1H-pyrazole | 60-80% |

| III | N-Benzylation | 4-Hydroxy-1H-pyrazole, Benzyl Bromide | 1-benzyl-4-hydroxy-1H-pyrazole | 70-95%[5] |

5.2 Spectroscopic Characterization

The final product should be characterized using standard spectroscopic techniques to confirm its identity and purity. Based on analogous structures, the following spectral features are expected for 1-benzyl-4-hydroxy-1H-pyrazole:

-

¹H NMR: Protons for the benzyl group will appear as a singlet for the CH₂ (around δ 5.3 ppm) and multiplets in the aromatic region (δ 7.2-7.4 ppm).[5] The pyrazole ring protons will appear as distinct singlets. The hydroxyl proton will be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: Signals corresponding to the carbons of the pyrazole ring, the benzylic CH₂, and the aromatic carbons of the benzyl group will be present.[5]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂O should be observed.

Conclusion and Future Perspectives

This guide has detailed a reliable and mechanistically sound two-step synthesis for 1-benzyl-4-hydroxy-1H-pyrazole. By understanding the causality behind the Japp-Klingemann reaction for core formation and the principles of N-alkylation for final modification, researchers can confidently reproduce and adapt these protocols. The strategic value of 1-benzyl-4-hydroxy-1H-pyrazole as a versatile intermediate ensures its continued importance in the discovery of new pharmaceuticals and functional materials. Future work may involve exploring alternative, greener synthetic routes or expanding the library of derivatives by leveraging the reactivity of the C4-hydroxyl group for further molecular elaboration.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1-Benzyl-4-hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis routes of Butanoic acid, 2-diazo-3-oxo-, ethyl ester [benchchem.com]

- 9. Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1 | Chegg.com [chegg.com]

- 10. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Pyrazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-4-hydroxypyrazole

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns have led to its incorporation into a multitude of high-profile pharmaceuticals, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[1][3] This guide focuses on a specific, yet highly versatile derivative: 1-benzyl-4-hydroxypyrazole. By elucidating its fundamental chemical properties, from synthesis to reactivity, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness its potential as a strategic building block in the creation of novel chemical entities.

Core Molecular Structure and Physicochemical Properties

1-Benzyl-4-hydroxypyrazole is an aromatic heterocyclic compound featuring a five-membered pyrazole ring substituted with a benzyl group at the N1 position and a hydroxyl group at the C4 position. The interplay between the electron-donating hydroxyl group and the aromatic pyrazole system, coupled with the steric and electronic influence of the N-benzyl group, defines its unique chemical character.

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.

| Property | Predicted Value / Description | Rationale & Context |

| Molecular Formula | C₁₀H₁₀N₂O | Derived from structural composition. |

| Molecular Weight | 174.19 g/mol | Sum of atomic weights. |

| Appearance | White to off-white crystalline solid | Typical for small aromatic organic molecules.[4][5] |

| Melting Point | >150 °C (estimated) | The presence of intermolecular hydrogen bonding via the hydroxyl group is expected to significantly raise the melting point compared to non-hydroxylated analogs like 1-benzyl-1H-pyrazole.[6] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in nonpolar solvents; slightly soluble in water. | The hydroxyl group enhances polarity and allows for hydrogen bonding with protic solvents. |

| pKa | ~8-10 (for the hydroxyl proton) | The acidity of the hydroxyl group is influenced by the electron-withdrawing nature of the pyrazole ring, making it more acidic than a typical alcohol but less acidic than a phenol. |

The Critical Aspect of Tautomerism

A defining feature of 4-hydroxypyrazoles is their existence in a tautomeric equilibrium with their corresponding pyrazolone forms.[7][8][9] This equilibrium is highly sensitive to the solvent, pH, and temperature, which has profound implications for the molecule's reactivity and biological interactions. The primary tautomers for 1-benzyl-4-hydroxypyrazole are the enol (4-hydroxy) form and the keto (pyrazol-4-one) form.

Theoretical studies and experimental evidence from related compounds suggest that in many environments, the hydroxyl (enol) form is predominant, stabilized by the aromaticity of the pyrazole ring.[8][10] However, the keto form can be a significant species, particularly in polar solvents, and its presence is crucial for understanding certain reaction pathways.

Caption: Tautomeric equilibrium of 1-benzyl-4-hydroxypyrazole.

Synthesis and Purification Workflow

The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry.[11] A robust and logical pathway to 1-benzyl-4-hydroxypyrazole involves the cyclocondensation of a β-ketoester equivalent with benzylhydrazine.

Proposed Synthetic Pathway

The chosen strategy leverages commercially available starting materials and proceeds through a classical Knorr pyrazole synthesis, followed by hydrolysis and decarboxylation.

Caption: Proposed two-step synthesis of 1-benzyl-4-hydroxypyrazole.

Detailed Experimental Protocol

Expertise Insight: This protocol is designed as a self-validating system. The success of Step 1 is confirmed by the formation of a new heterocyclic intermediate, which is then consumed in Step 2. Each step includes purification and characterization checkpoints.

Step 1: Synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazole-5-carboxylate

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-formyl-3-oxosuccinate (1.0 eq) and ethanol (100 mL).

-

Reagent Addition: While stirring, add benzylhydrazine (1.05 eq) dropwise at room temperature. Causality Note: A slight excess of the hydrazine ensures complete consumption of the more valuable dicarbonyl starting material.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot is no longer visible.

-

Workup & Isolation: Allow the reaction to cool to room temperature. The product may precipitate. If not, reduce the solvent volume in vacuo until a solid forms. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

-

Characterization: Obtain ¹H NMR and Mass Spectrometry data to confirm the structure of the intermediate ester.[12]

Step 2: Hydrolysis and Decarboxylation to 1-Benzyl-4-hydroxypyrazole

-

Reactor Setup: In a 100 mL round-bottom flask, suspend the crude ester intermediate from Step 1 in a 6M aqueous solution of hydrochloric acid (50 mL).

-

Reaction: Heat the suspension to reflux (approx. 100-110 °C) for 8-12 hours. The reaction progress can be monitored by observing the complete dissolution of the starting material followed by potential precipitation of the final product upon cooling. Causality Note: The strong acidic conditions are necessary to hydrolyze the stable ethyl ester to a carboxylic acid, which then readily decarboxylates at elevated temperatures.

-

Workup & Purification: Cool the mixture in an ice bath. Adjust the pH to ~7-8 using a saturated sodium bicarbonate solution. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash thoroughly with cold water (3 x 30 mL) to remove salts, and dry under vacuum at 50 °C.

-

Final Purification (if necessary): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-benzyl-4-hydroxypyrazole.

Spectroscopic Signature

Structural elucidation relies on a combination of spectroscopic techniques. The predicted data below serves as a benchmark for researchers synthesizing this compound.

| Technique | Predicted Signature | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.0-10.0 (s, 1H, -OH)δ 7.8-8.0 (s, 1H, pyrazole H5)δ 7.5-7.7 (s, 1H, pyrazole H3)δ 7.2-7.4 (m, 5H, Ar-H)δ 5.3-5.5 (s, 2H, -CH₂-) | The hydroxyl proton is expected to be a broad singlet with a downfield shift due to hydrogen bonding. The pyrazole protons (H3 and H5) appear as singlets. The benzyl group shows its characteristic aromatic multiplet and a singlet for the methylene protons.[13][14] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~150-160 (C4-OH)δ ~135-140 (Ar-C, quat.)δ ~125-135 (Pyrazole C3, C5 & Ar-CH)δ ~55-60 (-CH₂-) | The C4 carbon bearing the hydroxyl group will be significantly downfield. The remaining aromatic and pyrazole carbons will appear in the typical aromatic region.[15] |

| IR (ATR) | 3200-3500 cm⁻¹ (broad, O-H stretch)3000-3100 cm⁻¹ (aromatic C-H stretch)~1600, 1500 cm⁻¹ (C=C, C=N stretch) | A strong, broad peak for the hydroxyl group is the most diagnostic feature. |

| Mass Spec (ESI+) | [M+H]⁺ = 175.0866 | The parent ion peak corresponding to the protonated molecule is expected to be the base peak. |

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification: the hydroxyl group, the pyrazole ring, and the N-benzyl group. This trifecta of reactivity makes it a highly valuable synthetic intermediate.

Reactions at the C4-Hydroxyl Group

The hydroxyl group behaves as a nucleophile and can undergo standard transformations:

-

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) will yield the corresponding 4-alkoxy ethers.

-

O-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a base like pyridine or triethylamine affords 4-acyloxy esters.

-

Coupling Reactions: The hydroxyl group can be converted to a triflate (-OTf), a common leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon or nitrogen substituents at the C4 position.

Reactions on the Pyrazole Ring

While the pyrazole ring is generally considered electron-rich, the C3 and C5 positions are susceptible to electrophilic substitution, though this can be less facile than in simpler pyrazoles due to the influence of the existing substituents.

-

Halogenation: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can introduce halogen atoms, primarily at the C5 position.

-

Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) can install a formyl (-CHO) group, a versatile handle for further synthesis, at the C5 position.[16]

Caption: Key derivatization pathways for 1-benzyl-4-hydroxypyrazole.

Applications in Drug Discovery and Materials Science

The structural motifs within 1-benzyl-4-hydroxypyrazole are highly relevant to modern drug design.[2][3][17]

-

Kinase Inhibitors: The pyrazole core is a well-known "hinge-binder" in many kinase inhibitors. The C4-hydroxyl group can serve as a critical hydrogen bond donor or acceptor, anchoring the molecule within an ATP-binding pocket. Derivatization at this position allows for fine-tuning of potency and selectivity.[17]

-

Scaffold for Library Synthesis: The predictable reactivity allows the molecule to be used as a starting point for combinatorial chemistry. Libraries of analogs can be rapidly generated by varying the substituents at the C4 and C5 positions, enabling efficient structure-activity relationship (SAR) studies.[18]

-

Agrochemicals and Materials: Substituted pyrazoles are also prevalent in agrochemicals and as ligands in coordination chemistry for creating novel materials with specific optical or electronic properties.[1]

Safety and Handling

As with any laboratory chemical, 1-benzyl-4-hydroxypyrazole should be handled with appropriate care.

-

GHS Classification (Predicted): Based on related structures like 1-benzylpyrazole-4-carbaldehyde and -carboxylic acid, the compound is likely to be classified as:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Retrieved from [Link]

-

PubMed. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

-

Bakalova, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Retrieved from [Link]

-

ResearchGate. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

- Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Basilaia, G., et al. (2023). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C Structural Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Retrieved from [Link]

-

Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Library of Medicine. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 1-benzyl-5-hydroxy-1h-pyrazole-4-carboxylate (C13H14N2O3). Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-hydroxypyrazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Retrieved from [Link]

-

BioCrick. (n.d.). 1-Benzyl-4-hydroxypiperidine. Retrieved from [Link]

-

Doubtnut. (n.d.). Give the order of reactivity towards S N - 1 solvoloysis of the following. Retrieved from [Link]

-

PubMed Central. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and tautomerism of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H- benzimidazoles. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. PubChemLite - Ethyl 1-benzyl-5-hydroxy-1h-pyrazole-4-carboxylate (C13H14N2O3) [pubchemlite.lcsb.uni.lu]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemmethod.com [chemmethod.com]

- 17. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsisinternational.org [rsisinternational.org]

- 19. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1-Benzyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 6484676 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic analysis of 1-benzyl-1H-pyrazol-4-ol

An In-depth Technical Guide to the Spectroscopic Analysis of 1-benzyl-1H-pyrazol-4-ol

Abstract

This technical guide offers a comprehensive examination of the spectroscopic characterization of 1-benzyl-1H-pyrazol-4-ol (C₁₀H₁₀N₂O), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key intermediate and structural motif in various pharmacologically active agents, its unambiguous structural confirmation and purity assessment are paramount. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the expected outcomes from core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide emphasizes the causal relationships behind spectral features and provides validated, step-by-step protocols for sample analysis.

Introduction and Molecular Framework

1-benzyl-1H-pyrazol-4-ol belongs to the pyrazole class of N-heterocycles, which are recognized for their diverse biological activities.[2] The molecule consists of a central pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with a hydroxyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which, when properly interpreted, provides definitive proof of its chemical identity. Understanding this fingerprint is the foundational step in any research or development pipeline involving this compound.

The structural features to be validated are:

-

The pyrazole core.

-

The N-benzyl substitution pattern.

-

The C4-hydroxyl substitution.

-

The overall connectivity and electronic environment of each atom.

Below is a diagram of the molecular structure with numbering conventions used throughout this guide for spectral assignments.

Caption: Molecular structure of 1-benzyl-1H-pyrazol-4-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR analysis relies on the principle that protons in different electronic environments resonate at different frequencies. The chemical shift (δ) is influenced by shielding (electron-donating groups) and deshielding (electron-withdrawing groups) effects. For 1-benzyl-1H-pyrazol-4-ol, the electronegative nitrogen and oxygen atoms, along with the aromatic rings, create distinct and predictable chemical shifts for each proton.

Experimental Protocol: ¹H NMR Spectroscopy [3]

-

Sample Preparation: Accurately weigh 5-10 mg of the 1-benzyl-1H-pyrazol-4-ol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]

-

Insight: DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, allowing the -OH proton to be observed as a sharper singlet.

-

-

Vortex the tube until the sample is fully dissolved.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer, using tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| OH (on C4) | 9.0 - 10.0 | Singlet (broad) | 1H | Acidic proton on an electronegative oxygen; its shift is concentration-dependent and it typically does not couple. |

| H5 (Pyrazole) | 7.8 - 8.2 | Singlet | 1H | Deshielded by the adjacent N1 atom and the aromatic system. Appears as a singlet as there are no adjacent protons. |

| H3 (Pyrazole) | 7.4 - 7.7 | Singlet | 1H | Slightly less deshielded than H5 due to its position relative to the N-benzyl group. Appears as a singlet. |

| H2'/H6' (Benzyl) | 7.2 - 7.4 | Multiplet | 5H (total) | Protons on the benzyl ring. Due to free rotation, they often appear as a complex multiplet.[4] |

| H3'/H4'/H5' (Benzyl) | 7.2 - 7.4 | Multiplet | (See above)[4] | |

| Hα (-CH₂-) | 5.2 - 5.4 | Singlet | 2H | Methylene protons adjacent to the pyrazole nitrogen and the phenyl ring. Deshielded by both. Appears as a singlet.[4] |

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR maps the carbon framework of the molecule. Chemical shifts are highly sensitive to the hybridization and electronic environment of the carbon atoms. Carbons attached to heteroatoms (N, O) are significantly deshielded and appear downfield.

Experimental Protocol: ¹³C NMR Spectroscopy [3]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used to reduce acquisition time if needed.

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C4 (Pyrazole) | 145 - 155 | Carbon bearing the hydroxyl group, highly deshielded by the oxygen atom. |

| C1' (Benzyl, ipso) | 137 - 139 | Quaternary carbon of the phenyl ring attached to the methylene group. |

| C5 (Pyrazole) | 130 - 135 | Deshielded by the adjacent N1 atom. |

| C3 (Pyrazole) | 128 - 132 | Deshielded by the adjacent N2 atom. |

| C2'/C6' (Benzyl) | 128.5 - 129.5 | Aromatic carbons ortho to the methylene substituent. |

| C3'/C5' (Benzyl) | 127.5 - 128.5 | Aromatic carbons meta to the methylene substituent. |

| C4' (Benzyl) | 127.0 - 128.0 | Aromatic carbon para to the methylene substituent. |

| Cα (-CH₂-) | 52 - 56 | Aliphatic carbon deshielded by both the pyrazole nitrogen and the phenyl ring.[4] |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 1-benzyl-1H-pyrazol-4-ol, as it typically keeps the molecule intact, showing a strong molecular ion peak.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Analysis: Acquire the spectrum in positive ion mode. The mobile phase often contains a trace amount of formic acid to promote protonation ([M+H]⁺).

Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Rationale |

| [M+H]⁺ | 175.0866 | The protonated molecular ion. This is typically the base peak in ESI-MS.[5] |

| [M+Na]⁺ | 197.0685 | Adduct formed with sodium ions, commonly present as an impurity in solvents or glassware.[5] |

| [C₇H₇]⁺ | 91.0542 | A major fragment corresponding to the stable tropylium ion, formed by the cleavage of the N-CH₂ bond. |

| [M-C₇H₇]⁺ | 84.0342 | The pyrazol-4-ol fragment remaining after the loss of the benzyl group. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.

-

Data Processing: Perform a background scan first, which is then subtracted from the sample scan.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness is due to intermolecular hydrogen bonding, a hallmark of hydroxyl groups.[6] |

| 3030 - 3100 (sharp) | C-H stretch (sp²) | Aromatic C-H | Characteristic stretching vibrations for protons on the pyrazole and benzene rings. |

| 2850 - 2960 (sharp) | C-H stretch (sp³) | Aliphatic C-H | Stretching vibrations of the methylene (-CH₂-) bridge. |

| 1500 - 1620 | C=N & C=C stretch | Pyrazole & Benzene | Skeletal vibrations of the aromatic rings.[7] |

| ~1260 | C-O stretch | Phenolic C-O | Stretching of the carbon-oxygen single bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to identify chromophores (light-absorbing groups). The pyrazole and benzene rings in 1-benzyl-1H-pyrazol-4-ol are strong chromophores.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Analysis: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Scan a range from approximately 200 to 400 nm to find the wavelength of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Absorption Data (in Ethanol)

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~210 - 220 nm | π → π | Pyrazole Ring[8] |

| ~250 - 270 nm | π → π | Benzene Ring |

Integrated Analytical Workflow

No single technique provides all the necessary information. A robust characterization relies on the synergistic integration of data from all methods. The following workflow illustrates a logical approach to confirming the structure of 1-benzyl-1H-pyrazol-4-ol.

Caption: Integrated workflow for the .

Conclusion

The is a multi-faceted process that requires the logical application of several complementary techniques. By following the protocols and interpreting the predicted data outlined in this guide, researchers can confidently verify the molecular structure, confirm the presence of key functional groups, and assess the purity of their sample. This rigorous analytical validation is an indispensable component of quality control in chemical synthesis and drug development.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.

- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

- PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.

- PubChemLite. (n.d.). 1-benzyl-1h-pyrazol-4-ol (C10H10N2O).

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - 1-benzyl-1h-pyrazol-4-ol (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H-Pyrazole [webbook.nist.gov]

1-benzyl-1H-pyrazol-4-ol structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 1-benzyl-1H-pyrazol-4-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 1-benzyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and a robust, unambiguous confirmation of their structure is paramount for advancing research and ensuring downstream success in drug discovery programs.[1][2][3] This document moves beyond a simple recitation of techniques, instead offering a holistic workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We emphasize a self-validating analytical system where data from orthogonal techniques converge to provide an unequivocal structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous framework for compound characterization.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[2][4] This structural motif is prevalent in a wide array of biologically active compounds, demonstrating anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile. The title compound, 1-benzyl-1H-pyrazol-4-ol, features a benzyl group at the N1 position, which can influence pharmacokinetic properties, and a hydroxyl group at the C4 position, a key site for potential hydrogen bonding interactions with biological targets. Accurate structural confirmation is the non-negotiable first step in understanding its structure-activity relationship (SAR).

The Integrated Analytical Workflow

The structural elucidation of a novel or synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The confidence in the final structure is derived from the concordance of all data sets.

Mass Spectrometry: Determining Molecular Formula

Principle & Expertise

Mass spectrometry (MS) provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[5] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy (typically to four or five decimal places) to predict the elemental composition. For 1-benzyl-1H-pyrazol-4-ol (C₁₀H₁₀N₂O), this is the first and most crucial validation step.

Experimental Protocol (HRMS - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, making the molecular ion peak easily identifiable.

-

Analysis Mode: Run the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The molecular formula C₁₀H₁₀N₂O has an exact mass of 174.0793 g/mol .[6] The HRMS analysis should yield a prominent ion peak corresponding to the protonated molecule.

| Parameter | Expected Value | Observed Value |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Exact Mass | 174.0793 | - |

| [M+H]⁺ (HRMS) | 175.0866 | e.g., 175.0864 |

The observation of an ion at m/z ≈ 175.0866, matching the calculated value for C₁₀H₁₁N₂O⁺ within a narrow tolerance (e.g., < 5 ppm), provides strong evidence for the proposed elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Expertise

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[7] Specific functional groups absorb IR radiation at characteristic frequencies, making IR an excellent tool for a quick functional group "census" of the molecule. For 1-benzyl-1H-pyrazol-4-ol, the key signatures will be the O-H stretch from the hydroxyl group and various C-H and C=C/C=N stretches from the aromatic rings.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Structural Assignment |

| 3200-3500 (broad) | O-H stretch | Hydroxyl group on the pyrazole ring |

| 3000-3100 | Aromatic C-H stretch | Benzyl and pyrazole rings |

| 2850-2960 | Aliphatic C-H stretch | Methylene (-CH₂-) bridge |

| 1500-1600 | C=C and C=N stretch | Aromatic rings (pyrazole and benzene) |

| ~1450 and ~1495 | C=C stretch | Benzene ring characteristic absorptions |

The most diagnostic peak is the broad absorption above 3200 cm⁻¹, which is a hallmark of a hydrogen-bonded hydroxyl group. Its presence is a critical piece of evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[5][8] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy

¹H NMR provides a count of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The choice of solvent is critical; using DMSO-d₆ allows for the direct observation of the exchangeable hydroxyl proton, which might be broadened or absent in CDCl₃.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~9.0-10.0 | broad singlet | 1H | -OH (pyrazole) |

| b | ~7.6 | singlet | 1H | H-5 (pyrazole) |

| c | ~7.3-7.4 | multiplet | 5H | Ar-H (benzyl ring) |

| d | ~7.2 | singlet | 1H | H-3 (pyrazole) |

| e | ~5.3 | singlet | 2H | -CH₂- (benzyl) |

-

Causality: The hydroxyl proton (a) is significantly downfield and broad due to hydrogen bonding and chemical exchange. The pyrazole protons H-3 and H-5 (d, b) appear as sharp singlets because they lack adjacent protons to couple with. The benzyl protons (c, e) show their characteristic chemical shifts. The integration values (1H, 5H, 1H, 2H) must correspond to the number of protons in each environment, providing a self-validating count.

¹³C NMR Spectroscopy

¹³C NMR provides a count of chemically distinct carbon atoms. While standard ¹³C NMR is not quantitative, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ carbons.

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: Use a 400 MHz (for a ¹³C frequency of 100 MHz) or higher spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is highly recommended.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. PubChemLite - 1-benzyl-1h-pyrazol-4-ol (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of Pyrazol-4-ol Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and the Rise of Pyrazol-4-ols

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1] This privileged scaffold is a key constituent in a variety of approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3] Within this prominent class of compounds, pyrazol-4-ol derivatives are gaining increasing attention as a promising subclass with unique physicochemical properties and significant therapeutic potential. The introduction of a hydroxyl group at the C4 position of the pyrazole ring can significantly influence the molecule's electronic and steric properties, enhancing its ability to interact with biological targets and offering new avenues for drug design and development.

This technical guide provides an in-depth exploration of the biological activities of novel pyrazol-4-ol compounds. As a senior application scientist, the aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only details the therapeutic promise of these compounds but also provides the practical methodologies to investigate them. This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of pyrazol-4-ols, supported by quantitative data, detailed experimental protocols, and mechanistic insights, thereby empowering the scientific community to unlock the full potential of this exciting class of molecules.

Anticancer Activity of Pyrazol-4-ol Derivatives: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Pyrazole derivatives have emerged as a promising class of compounds in this area, and the pyrazol-4-ol scaffold is proving to be a particularly fruitful starting point for the development of new anticancer therapeutics.[2]

Mechanisms of Anticancer Action

The anticancer effects of pyrazol-4-ol derivatives are often multi-faceted, targeting various hallmarks of cancer. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes and signaling pathways crucial for tumor growth and survival.[4][5]

One of the key mechanisms of action for some pyrazole derivatives is the inhibition of tubulin polymerization .[2] Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Furthermore, pyrazole derivatives have been found to inhibit various protein kinases , such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[5][6] Inhibition of these kinases can block downstream signaling pathways that promote cell proliferation and survival.

dot graph "Anticancer_Mechanism_of_Pyrazol_4_ols" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Pyrazol4ol [label="Pyrazol-4-ol\nCompound", fillcolor="#4285F4"]; Tubulin [label="Tubulin Polymerization", fillcolor="#34A853"]; Microtubule [label="Microtubule Disruption", fillcolor="#FBBC05"]; CellCycleArrest [label="G2/M Cell Cycle Arrest", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"]; Kinase [label="Protein Kinases\n(e.g., EGFR, CDK)", fillcolor="#34A853"]; Signaling [label="Inhibition of Pro-survival\nSignaling Pathways", fillcolor="#FBBC05"];

// Edges Pyrazol4ol -> Tubulin [label="Inhibits"]; Tubulin -> Microtubule [label="Leads to"]; Microtubule -> CellCycleArrest; CellCycleArrest -> Apoptosis; Pyrazol4ol -> Kinase [label="Inhibits"]; Kinase -> Signaling; Signaling -> Apoptosis; } caption: "Anticancer Mechanisms of Pyrazol-4-ol Compounds"

Quantitative Assessment of Anticancer Activity

The anticancer potency of novel pyrazol-4-ol compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Example Compound A | MCF-7 (Breast) | 5.8 | [5] |

| A549 (Lung) | 8.0 | [5] | |

| HeLa (Cervical) | 9.8 | [5] | |

| Example Compound B | K562 (Leukemia) | 0.26 | [2] |

| A549 (Lung) | 0.19 | [2] | |

| Example Compound C | HepG2 (Liver) | 6.1 | [7] |

| HCT-116 (Colon) | 17.4 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Pyrazol-4-ol compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazol-4-ol compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A New Frontier for Pyrazol-4-ols

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, and pyrazol-4-ols are being explored for their potential in this critical therapeutic area.[8][9][10]

Spectrum of Antimicrobial Action

Pyrazol-4-ol compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazol-4-ol derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Example Compound D | Escherichia coli | 0.25 | [9] |

| Staphylococcus epidermidis | 0.25 | [9] | |

| Example Compound E | Aspergillus niger | 1 | [9] |

| Example Compound F | Staphylococcus aureus | 4 | [11] |

| Enterococcus faecalis | 4 | [11] |

Experimental Protocol: Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Pyrazol-4-ol compounds impregnated on sterile paper disks

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.

-

Disk Placement: Using sterile forceps, place the paper disks impregnated with the pyrazol-4-ol compounds onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Anti-inflammatory Properties of Pyrazol-4-ol Analogs

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their long-term use can be associated with significant side effects. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have demonstrated potent anti-inflammatory effects with an improved safety profile.[12][13] Pyrazol-4-ol analogs are now being investigated as a new generation of anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazol-4-ol derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[13][14][15] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.